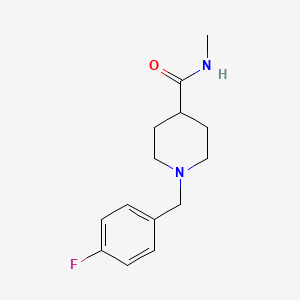
1-(4-fluorobenzyl)-N-methyl-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorobenzyl)-N-methyl-4-piperidinecarboxamide is a chemical compound that has gained significant attention due to its potential applications in scientific research. It is a synthetic compound that belongs to the class of piperidinecarboxamide derivatives. This compound is also known as 4'-fluorococaine, and it has been used in various studies to explore its mechanism of action and potential applications.
Mecanismo De Acción
The mechanism of action of 1-(4-fluorobenzyl)-N-methyl-4-piperidinecarboxamide involves its interaction with the dopamine transporters in the brain. It has been shown to inhibit the reuptake of dopamine, which leads to an increase in the concentration of dopamine in the synaptic cleft. This increase in dopamine concentration is thought to be responsible for the stimulant effects of this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-fluorobenzyl)-N-methyl-4-piperidinecarboxamide have been extensively studied. It has been shown to have a high affinity for dopamine transporters, which makes it a potential candidate for the treatment of various neurological disorders. Additionally, it has been shown to have stimulant effects, which may be responsible for its potential abuse liability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(4-fluorobenzyl)-N-methyl-4-piperidinecarboxamide in lab experiments include its high affinity for dopamine transporters, which makes it a potential candidate for the treatment of various neurological disorders. Additionally, it has been used as a reference standard in the development of analytical methods for the detection of cocaine and its derivatives. The limitations of using this compound in lab experiments include its potential abuse liability and the specialized equipment and expertise required for its synthesis.
Direcciones Futuras
There are several future directions for the use of 1-(4-fluorobenzyl)-N-methyl-4-piperidinecarboxamide in scientific research. One potential area of research is in the development of new treatments for neurological disorders, such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). Additionally, this compound may be used as a reference standard in the development of new analytical methods for the detection of cocaine and its derivatives. Finally, further studies may be conducted to explore the potential abuse liability of this compound and its effects on the brain and behavior.
Métodos De Síntesis
The synthesis of 1-(4-fluorobenzyl)-N-methyl-4-piperidinecarboxamide involves several steps. The first step involves the synthesis of 4-fluorobenzyl chloride, which is then reacted with N-methyl-4-piperidone to form the intermediate product. The intermediate product is then treated with an acid to form the final product, 1-(4-fluorobenzyl)-N-methyl-4-piperidinecarboxamide. The synthesis of this compound requires expertise in organic chemistry and specialized equipment.
Aplicaciones Científicas De Investigación
1-(4-fluorobenzyl)-N-methyl-4-piperidinecarboxamide has been used in various scientific studies to explore its potential applications. One of the areas where this compound has been extensively studied is in the field of neuroscience. It has been shown to have a high affinity for dopamine transporters, which makes it a potential candidate for the treatment of various neurological disorders. Additionally, it has been used as a reference standard in the development of analytical methods for the detection of cocaine and its derivatives.
Propiedades
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-methylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O/c1-16-14(18)12-6-8-17(9-7-12)10-11-2-4-13(15)5-3-11/h2-5,12H,6-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILPZTQWFNALGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCN(CC1)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5984973.png)
![1-[3-(2-ethylphenoxy)propyl]piperidine oxalate](/img/structure/B5984980.png)
![1-[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)methanamine](/img/structure/B5984994.png)

![4-[(3-phenyl-5-isoxazolyl)methyl]-1-(4-pyridinylmethyl)-4-piperidinol](/img/structure/B5985009.png)
![4-({3-[(3,4-dichlorophenyl)sulfonyl]phenyl}sulfonyl)morpholine](/img/structure/B5985024.png)
![3,5-dibromo-2-hydroxy-N'-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide](/img/structure/B5985025.png)
![2-(3,4-dimethoxyphenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5985031.png)
![N-(4-fluoro-2-methylphenyl)-3-{1-[(1-methyl-1H-imidazol-2-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B5985039.png)
![N-{amino[(4,6,8-trimethyl-2-quinazolinyl)amino]methylene}-2,2-dimethylpropanamide](/img/structure/B5985044.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-(1H-pyrazol-1-yl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B5985052.png)
![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5985076.png)

![3-{[(2-methoxyphenyl)amino]carbonyl}-2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5985082.png)